

# Chemical and physical properties of 7-chloro-4-indanol

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## Compound of Interest

Compound Name: Chlorindanol

Cat. No.: B1668727

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## An In-depth Technical Guide to 7-Chloro-4-Indanol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

7-Chloro-4-indanol is a halogenated derivative of 4-indanol, a bicyclic aromatic alcohol. While not as extensively studied as other indane derivatives, its structure presents potential for investigation in various fields of chemistry and pharmacology. This technical guide provides a comprehensive overview of the known chemical and physical properties of 7-chloro-4-indanol, detailed experimental protocols for its synthesis, and an exploration of the biological activities of related compounds.

### Chemical and Physical Properties

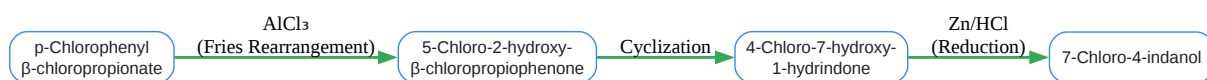
7-Chloro-4-indanol is a solid at room temperature with a distinct melting point. Its solubility is limited in water but is enhanced in organic solvents such as dimethyl sulfoxide (DMSO). The key chemical and physical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO	[1][2]
Molecular Weight	168.62 g/mol	[1][2]
CAS Number	145-94-8	[1][3]
Melting Point	91-93 °C	[1][3]
Boiling Point	290 °C at 760 mmHg	[4]
Solubility	Soluble in DMSO	[3]
Appearance	White to off-white solid	[3]

## Synthesis of 7-Chloro-4-Indanol

There are two primary synthetic routes reported for 7-chloro-4-indanol: direct chlorination of 4-indanol and a multi-step synthesis from p-chlorophenyl β-chloropropionate. The latter provides an unambiguous structural confirmation.

### Experimental Workflow: Multi-step Synthesis



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Caption: Multi-step synthesis of 7-chloro-4-indanol.

### Detailed Experimental Protocols

#### 1. Unambiguous Synthesis from p-Chlorophenyl β-chloropropionate

This method provides a clear and structurally confirmed route to 7-chloro-4-indanol.

- Step 1: Fries Rearrangement to 5-Chloro-2-hydroxy-β-chloropropiophenone

- p-Chlorophenyl  $\beta$ -chloropropionate is subjected to a Fries rearrangement using aluminum chloride ( $\text{AlCl}_3$ ) as a catalyst. This reaction involves the migration of the acyl group from the phenolic ester to the aromatic ring, yielding 5-chloro-2-hydroxy- $\beta$ -chloropropiophenone. The reaction is typically carried out in an inert solvent.
- Step 2: Cyclization to 4-Chloro-7-hydroxy-1-hydrindone
  - The resulting propiophenone derivative undergoes an intramolecular cyclization to form the tricyclic ketone, 4-chloro-7-hydroxy-1-hydrindone. This step is often facilitated by a dehydrating agent or by heating.
- Step 3: Reduction to 7-Chloro-4-indanol
  - The final step involves the reduction of the ketone group in 4-chloro-7-hydroxy-1-hydrindone to a hydroxyl group. A common method for this transformation is the use of zinc amalgam (Zn) and hydrochloric acid (HCl) via a Clemmensen-like reduction, which selectively reduces the ketone without affecting the aromatic chlorine or the hydroxyl group.

## 2. Direct Chlorination of 4-Indanol

This method involves the direct chlorination of 4-indanol using a chlorinating agent.

- Procedure:
  - 4-Indanol is dissolved in a suitable inert solvent.
  - A chlorinating agent, such as sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ), is added to the solution. The reaction is typically performed at room temperature or with gentle heating.
  - This method can lead to a mixture of isomers, including 5-chloro-4-indanol and 7-chloro-4-indanol. Therefore, purification by methods such as recrystallization or chromatography is necessary to isolate the desired 7-chloro isomer.

## Spectroscopic Data

Detailed spectroscopic data for 7-chloro-4-indanol is not widely available in the public domain. Commercial suppliers like Sigma-Aldrich explicitly state that they do not perform analytical data

collection for this compound. However, historical literature confirms the use of infrared (IR) spectroscopy for structural assignment. Researchers are advised to perform their own analytical characterization (NMR, IR, MS) upon synthesis or acquisition.

## Biological Activity and Potential Applications

There is limited direct research on the biological activity of 7-chloro-4-indanol. However, studies on related chloro-indanone and indanol derivatives suggest potential areas for investigation.

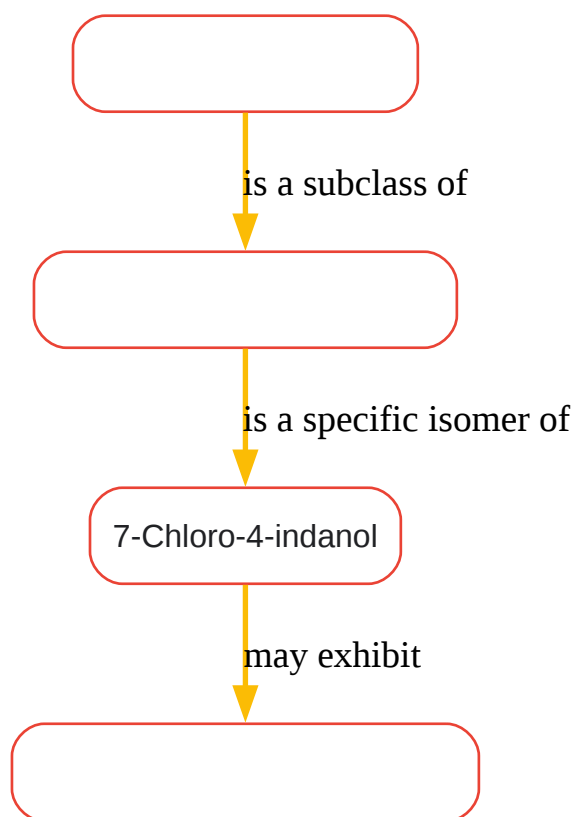
Indanone derivatives are recognized as a "privileged structure" in medicinal chemistry and are found in various pharmacologically active compounds[5]. They have been investigated for a wide range of biological activities, including:

- Antiviral[5]
- Anti-inflammatory[5]
- Analgesic[5]
- Antimalarial[5]
- Antibacterial[5]
- Anticancer[5]

For instance, certain chloroindanol derivatives have demonstrated antifungal activity against the phytopathogenic fungus *Botrytis cinerea*[6]. The position of the chlorine atom on the aromatic ring was found to be a significant factor in the observed activity[6].

Given the broad spectrum of activities observed in similar compounds, 7-chloro-4-indanol could be a candidate for screening in various biological assays to explore its potential as a therapeutic agent or a tool for chemical biology research.

## Logical Relationship: From Compound Class to Potential Activity



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Caption: Rationale for investigating the biological activity of 7-chloro-4-indanol.

## Conclusion

7-Chloro-4-indanol is a readily synthesizable compound with well-defined physical properties. While its biological activities have not been extensively explored, the known pharmacological profiles of related indanone and chloro-indanol derivatives suggest that it may possess interesting and potentially useful biological effects. This guide provides a foundational resource for researchers interested in further investigating the chemical and biological properties of this compound. Future research should focus on obtaining comprehensive spectroscopic data and screening for a range of biological activities to unlock its full potential.

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